molecular formula C11H14O3 B13610240 1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol

1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B13610240
M. Wt: 194.23 g/mol
InChI Key: WHWMSBBBLDFXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O3. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propen-1-ol group at the 1 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an aqueous ethanolic solution at room temperature, resulting in the formation of the desired chalcone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(2,4-dimethoxyphenyl)prop-2-en-1-one or 1-(2,4-dimethoxyphenyl)propanoic acid.

    Reduction: Formation of 1-(2,4-dimethoxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h4-7,10,12H,1H2,2-3H3

InChI Key

WHWMSBBBLDFXHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C=C)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.